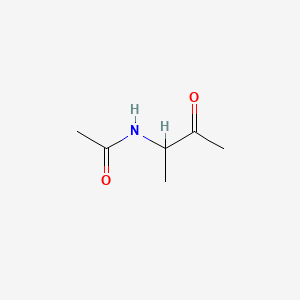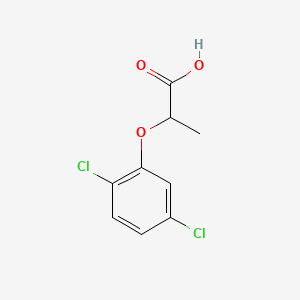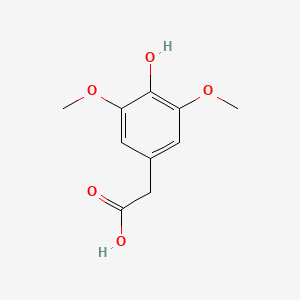
3,5-Dimethoxy-4-hydroxyphenylacetic acid
Descripción general
Descripción
3,5-Dimethoxy-4-hydroxyphenylacetic acid is a compound that has been studied for its potential therapeutic effects. It has been shown to possess anti-sickling properties, which could be beneficial in the management of sickle cell disease. This is due to its ability to inhibit the polymerization of hemoglobin S (Hb S), which is a key factor in the pathophysiology of the disease. Additionally, the compound has demonstrated analgesic and anti-inflammatory activities, suggesting its potential use in pain and inflammation management .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, 3,4-dimethoxyphenylacetic acid has been synthesized from 1,2-dimethoxybenzene using a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, with an overall yield of about 64% . Another study reported the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid with an overall yield of 58% . These studies provide insights into the synthetic pathways that could potentially be adapted for the synthesis of 3,5-dimethoxy-4-hydroxyphenylacetic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-dimethoxy-4-hydroxyphenylacetic acid has been investigated using various techniques. For example, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with different co-formers have been characterized using X-ray diffraction, revealing specific synthon motifs and hydrogen bonding interactions . These findings contribute to the understanding of the molecular interactions and crystal packing, which could be relevant for the crystallization and molecular structure analysis of 3,5-dimethoxy-4-hydroxyphenylacetic acid.
Chemical Reactions Analysis
The chemical behavior of compounds structurally related to 3,5-dimethoxy-4-hydroxyphenylacetic acid has been studied. For instance, the electrocatalytic oxidation of 3,4-dihydroxyphenylacetic acid at a modified electrode has been examined, showing high electrocatalytic activity and providing insights into the redox properties of such compounds . Additionally, the phototrigger properties of 3,5-dimethoxy substituents on the p-hydroxyphenacyl chromophore have been explored, extending the absorption range and leading to the release of amino acids upon irradiation . These studies suggest that 3,5-dimethoxy-4-hydroxyphenylacetic acid may also undergo interesting chemical reactions that could be harnessed for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethoxy-4-hydroxyphenylacetic acid can be inferred from studies on related compounds. For example, the assay of homovanillic acid, which shares a similar structure, has been performed using liquid chromatography with electrochemical detection, indicating its electroactive nature and potential for detection in biological samples . The physical properties such as solubility, melting point, and stability can also be deduced from the synthesis and characterization studies of similar compounds . These properties are crucial for the development of pharmaceutical formulations and for understanding the compound's behavior in biological systems.
Aplicaciones Científicas De Investigación
Phototriggers and Absorption Range Extension
Research has shown that substituents like 3-methoxy or 3,5-dimethoxy on the 4-hydroxyphenacyl (pHP) photoremovable protecting group can significantly extend its absorption range. This extension is crucial for applications involving excitatory γ-amino acids such as l-glutamic acid and γ-amino butyric acid (GABA). The modification enables the absorption bands of these compounds to extend above 400 nm, which surpasses the absorptions of aromatic amino acids and nucleotides. This advancement is significant for light-induced release of amino acids, with the photoproducts primarily being results of photoreduction and photohydrolysis (Conrad et al., 2000).
Microbial Degradation Enzyme Study
3,5-Dimethoxy-4-hydroxyphenylacetic acid is a key compound in understanding the microbial degradation of amino acids like phenylalanine and tyrosine. Research on 4-Hydroxyphenylacetic acid 3-hydroxylase, a critical enzyme in this pathway, has revealed its purification and unique properties. This enzyme, purified from Pseudomonas putida, showcases the intricate biochemical pathways involved in the degradation of aromatic amines and their derivatives (Raju et al., 1988).
Anti-sickling, Analgesic, and Anti-inflammatory Properties
Research has identified that derivatives of 3,5-dimethoxy-4-hydroxyphenylacetic acid exhibit notable pharmacological properties. These include anti-sickling effects on hemoglobin S, and analgesic and anti-inflammatory actions in animal models. This suggests potential applications in managing conditions like sickle cell disease and in pain and inflammation management (Gamaniel et al., 2000).
Interaction with DNA
Studies on 3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as Sinapic acid, have shown interactions with DNA, indicating potential therapeutic applications. Sinapic acid has been observed to bind with calf thymus DNA, suggesting a mechanism of action that could be harnessed in drug development for various diseases, including cancer. This binding characteristic is key in understanding the molecular interactions of sinapic acid with genetic material (Mondal et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBQKSSTFGCRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195961 | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxyphenylacetic acid | |
CAS RN |
4385-56-2 | |
| Record name | 3,5-Dimethoxy-4-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




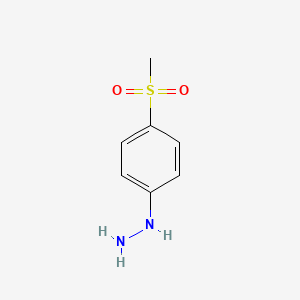




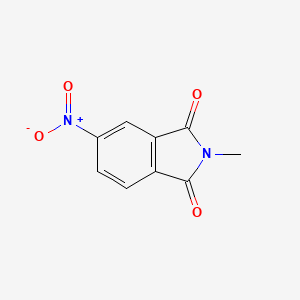

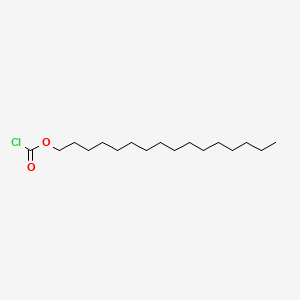
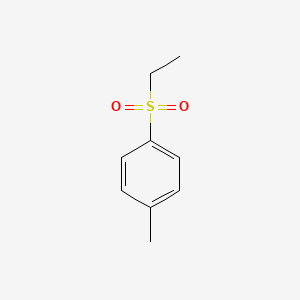
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)

